Product packaging for Hopantenate-d6 Calcium(Cat. No.:)

Hopantenate-d6 Calcium

Cat. No.: B1154715
M. Wt: 516.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hopantenate-d6 Calcium is a deuterated analog of Calcium Hopantenate, specifically designed for use as an internal standard in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantitative analysis in pharmacological and metabolic studies . This stable, isotopically labeled compound is essential for research investigating the intricate mechanisms of nootropic agents, particularly those related to the GABAergic system. Calcium Hopantenate, the non-deuterated form, is a nootropic agent with a recognized mechanism of action that involves modulating the gamma-aminobutyric acid (GABA) system in the central nervous system . Studies indicate it acts as a GABA-B receptor agonist, enhancing inhibitory neurotransmission, which can lead to increased dopamine levels and contribute to improved cognitive function, including attention and memory . Furthermore, research has shown that Calcium Hopantenate can inhibit GABA receptor binding in vitro and, after repeated administration, increase GABA receptor binding affinity in the rat cerebral cortex, suggesting a sensitization of the GABA receptor as a key part of its therapeutic efficacy . Its effects also extend to inhibiting the release of thyrotropin-releasing hormone (TRH) from the rat adrenal gland in vitro, an action mediated via the GABA receptor . Beyond its direct effects on neurotransmitter systems, recent biochemical research has revealed that hopantenate (HoPan) is a potent modulator of coenzyme A (CoA) biosynthesis. It is metabolically activated by pantothenate kinase (PanK) and subsequently acts as a substrate-mimicking inhibitor of phosphopantotenoylcysteine synthetase (PPCS), the second enzyme in the CoA pathway . This makes it a valuable tool compound for studying CoA-related metabolic disorders, such as pantothenate kinase-associated neurodegeneration (PKAN), and infectious diseases . With a documented purity of >98%, this analytical standard is intended for research applications only, providing scientists with a reliable and high-quality chemical for advancing studies in neuropharmacology, analytical chemistry, and metabolic disease . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₀H₂₄D₁₂CaN₂O₁₀

Molecular Weight

516.66

Synonyms

4-[[(2R)-2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl]amino]butanoic Acid Calcium Salt (2:1)-d6;  4-(2,4-Dihydroxy-3,3-dimethylbutyramido)butyric Acid Calcium Salt (2:1)-d6;  Calcium D-(+)-Homopantothenate-d6;  Calcium Homopantothenate-d6;  Calcium Hopantenate-

Origin of Product

United States

Advanced Analytical Methodologies Employing Hopantenate D6 Calcium As a Research Tool

Development and Validation of Bioanalytical Assays Utilizing Hopantenate-d6 Calcium as an Internal Standard

The development of robust bioanalytical assays is fundamental for accurate drug measurement in biological matrices. This compound, as a stable isotope-labeled (SIL) internal standard, is instrumental in this process. Its physicochemical properties are nearly identical to the endogenous analyte, hopantenic acid, but it is distinguishable by mass spectrometry due to the mass difference imparted by the six deuterium (B1214612) atoms. clearsynth.comscispace.com This allows it to co-elute with the analyte, effectively compensating for variations during sample preparation, injection, and ionization. cerilliant.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

In quantitative bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. rsc.org The use of this compound as an internal standard is crucial for achieving accurate quantification of hopantenic acid in complex biological samples like plasma or urine. cerilliant.com The standard is added to the sample at a known concentration at the beginning of the sample preparation process. By monitoring the specific mass transitions of both the analyte (hopantenic acid) and the internal standard (this compound), the ratio of their peak areas can be used to calculate the precise concentration of the analyte, correcting for matrix effects and other sources of analytical variability. chromatographyonline.com

Table 1: Illustrative LC-MS/MS Parameters for Hopantenic Acid Analysis using this compound

Parameter Setting
Chromatographic Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Analyte) Q1: [M+H]⁺ of Hopantenic Acid → Q3: Product Ion

| MS/MS Transition (IS) | Q1: [M+H]⁺ of Hopantenate-d6 → Q3: Product Ion |

Note: Specific mass-to-charge ratios (m/z) for transitions are instrument and analyte-dependent.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

While LC-MS/MS is more common for non-volatile compounds like hopantenic acid, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the analyte's volatility. For instance, pantothenic acid, a related vitamin, and its labeled isotopomer can be analyzed as trimethylsilyl derivatives by GC-MS. researchgate.net A similar approach could be applied to hopantenic acid and this compound. The internal standard would undergo the same derivatization reaction as the analyte, thereby correcting for inefficiencies or variations in this chemical modification step, in addition to correcting for injection and ionization variability.

Method Robustness, Reproducibility, and Sensitivity Assessment

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness and reproducibility of an assay. clearsynth.comnih.gov Method validation assesses several key parameters, including accuracy, precision, selectivity, and sensitivity.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. nih.gov

Reproducibility: This is assessed by analyzing the same samples under different conditions, such as in different laboratories or with different analysts, to ensure consistent results. nih.gov

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. uci.edu

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision (RSD/CV) Should not exceed 15% (20% at LLOQ) uci.edu
Linearity (r²) Correlation coefficient should be ≥ 0.99
Selectivity No significant interfering peaks at the retention time of the analyte and IS

| Recovery | Consistent and reproducible across the concentration range |

Application of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and is considered a primary ratio method. rsc.org The principle involves adding a known amount of an isotopically enriched standard—in this case, this compound—to a sample containing the analyte of interest (hopantenic acid). nih.gov After allowing the standard to equilibrate with the sample, the mixture is analyzed by a mass spectrometer.

The ratio of the signal from the natural analyte to the signal from the isotopically labeled standard is measured. Since the amount of the added standard is known precisely, the concentration of the natural analyte in the original sample can be determined with very high accuracy. nih.gov This method is particularly valuable as it is less susceptible to signal suppression or enhancement from the sample matrix, a common issue in mass spectrometry. nih.gov The accuracy of IDMS supports its use in developing reference measurement procedures for standardizing routine clinical assays. nih.gov

Advanced Spectroscopic Characterization of this compound for Tracer Studies

Beyond its use as an internal standard for quantification, this compound is a valuable tool for metabolic research and tracer studies. Its deuterium labels act as a stable isotopic tracer, allowing scientists to follow the absorption, distribution, metabolism, and excretion (ADME) of hopantenic acid in a biological system without the use of radioactive materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and can be used to track the position of isotopes. A combined approach using both proton (¹H) NMR and deuterium (²H) NMR can be employed for the precise characterization of deuterium-labeled compounds. wiley.com

In the context of this compound, ²H NMR spectroscopy can directly detect the deuterium signals. This allows researchers to confirm the location and extent of deuterium incorporation in the molecule. In tracer studies, after administering this compound, biological samples can be analyzed. The detection of the characteristic deuterium NMR signal in metabolites would confirm the metabolic pathways of hopantenic acid, providing invaluable insights into its biochemical fate. This method offers a robust strategy for determining isotopic abundance and tracking labeled molecules in complex biological systems. wiley.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (as it relates to isotopic substitution)

The strategic substitution of hydrogen with its heavier isotope, deuterium, in this compound serves as a powerful tool in vibrational spectroscopy, namely Infrared (IR) and Raman spectroscopy. This isotopic labeling introduces a significant mass change at specific molecular locations without altering the compound's chemical properties, leading to predictable and measurable shifts in vibrational frequencies. These shifts provide a high degree of specificity in spectral analysis, allowing for unambiguous identification and structural elucidation of the molecule.

The fundamental principle underlying this technique is the behavior of molecular bonds as harmonic oscillators. The vibrational frequency of a bond is primarily dependent on the bond strength (force constant) and the reduced mass of the atoms involved. By replacing hydrogen (¹H) with deuterium (²H or D), the reduced mass of the carbon-hydrogen (C-H) bond is nearly doubled, while the force constant remains essentially unchanged. This increase in mass leads to a decrease in the vibrational frequency.

Specifically, the stretching and bending vibrations of C-D bonds occur at lower wavenumbers (cm⁻¹) compared to their corresponding C-H bonds. This phenomenon, known as the deuterium isotope effect, results in a "red-shift" of the spectral bands associated with the deuterated positions. For instance, the characteristic C-H stretching vibrations typically observed in the 2800-3000 cm⁻¹ region of an IR or Raman spectrum will shift to approximately 2100-2200 cm⁻¹ for C-D stretching vibrations. nih.govlibretexts.org

This isotopic shift is particularly advantageous in complex spectra where numerous vibrational modes may overlap. The C-D vibrational bands appear in a relatively "quiet" region of the mid-infrared spectrum, where interference from other functional group vibrations is minimal. nih.gov This allows for the precise tracking of the deuterated parts of the this compound molecule, aiding in the assignment of vibrational modes and providing insights into molecular structure and conformation.

The table below illustrates the expected vibrational frequency shifts for key functional groups within this compound upon deuterium substitution.

Vibrational ModeNon-Deuterated Hopantenate Calcium (cm⁻¹)This compound (cm⁻¹)
C-H Stretch (Aliphatic)~2960 - 2850-
C-D Stretch (Aliphatic)-~2200 - 2100
CH₂ Bend (Scissoring)~1465-
CD₂ Bend (Scissoring)-~1050
CH₃ Bend (Asymmetric)~1450-
CD₃ Bend (Asymmetric)-~1040

Note: The values presented are approximate and can vary based on the specific molecular environment and instrumental conditions.

Chromatographic Separation Techniques for Analyzing this compound in Complex Matrices

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are indispensable for the separation and quantification of this compound in complex biological and environmental matrices. The use of a deuterated standard is especially crucial in quantitative analyses using mass spectrometry (MS) detection, a common practice in pharmacokinetic and metabolic studies.

In liquid chromatography, the separation of this compound from its non-deuterated counterpart and other endogenous or exogenous compounds is based on subtle differences in their physicochemical properties and interactions with the stationary and mobile phases. While deuteration does not change the fundamental chemical structure, it can lead to minor alterations in properties like polarity and van der Waals interactions.

A frequently observed phenomenon in reversed-phase HPLC is that deuterated compounds elute slightly earlier than their non-deuterated analogs. nih.govresearchgate.net This is often attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker interactions with the non-polar stationary phase. This results in a small but often measurable difference in retention time (Δt R), which can be exploited for chromatographic resolution.

The ability to separate the analyte from its deuterated internal standard can be beneficial in certain analytical scenarios, as it helps to mitigate potential matrix effects where co-eluting substances might interfere with the ionization process in the mass spectrometer. However, in many applications, the goal is for the deuterated standard to co-elute with the analyte to ensure that any matrix effects are compensated for accurately.

The following table provides a hypothetical example of the chromatographic behavior of Hopantenate Calcium and its deuterated analog in a reversed-phase HPLC system.

CompoundRetention Time (minutes)
Hopantenate Calcium5.8
This compound5.7

Note: These retention times are illustrative and will depend on the specific chromatographic conditions, including the column, mobile phase composition, flow rate, and temperature.

The selection of the appropriate chromatographic method and conditions is paramount for achieving the desired separation and ensuring the accuracy and reliability of the analytical results when using this compound as an internal standard or research tool.

Pharmacokinetic and Metabolic Research Applications of Hopantenate D6 Calcium in Pre Clinical Models

Elucidation of Absorption and Distribution Dynamics Using Isotopic Tracers in Animal Models

The use of Hopantenate-d6 Calcium as an isotopic tracer is pivotal for accurately characterizing its absorption and distribution in preclinical animal models. Following administration, blood, plasma, and tissue samples can be collected over time. Using high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can differentiate the deuterated Hopantenate-d6 from any endogenous or non-labeled hopantenic acid. nih.gov This allows for the precise quantification of the concentration of the administered drug as it is absorbed into the systemic circulation and distributed to various tissues.

This technique enables the determination of key pharmacokinetic parameters that describe the drug's disposition. For instance, by tracking the appearance and disappearance of Hopantenate-d6 in plasma, researchers can model its uptake from the site of administration and its penetration into target organs and peripheral tissues. sciencelearn.org.nz The ability to measure the tracer in different tissues provides a quantitative map of where the drug accumulates, which is essential for understanding both its therapeutic action and potential off-target effects.

Table 1: Hypothetical Plasma Concentration of this compound in a Preclinical Model

Time (Hours)Plasma Concentration (ng/mL)
0.550.2
1.0125.8
2.0210.5
4.0180.3
8.095.1
12.040.7
24.05.3

Investigating Metabolic Transformations and Pathways of Hopantenate via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful strategy for investigating the biotransformation of xenobiotics. juniperpublishers.com The process allows for the unambiguous identification of metabolites, as they will retain the deuterium label, and helps to elucidate the specific metabolic pathways involved.

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions that introduce or expose functional groups on a drug molecule. dntb.gov.ua These reactions are often mediated by cytochrome P450 (CYP) enzymes. By incubating this compound with in vitro systems like liver microsomes or ex vivo systems such as precision-cut tissue slices, researchers can identify potential Phase I metabolites.

The deuterium label serves two purposes. First, it confirms that any detected molecule is a derivative of the parent drug. Second, if deuteration is placed at a known "soft spot" for metabolism, a reduction in the rate of metabolite formation compared to the non-deuterated compound can confirm that a specific C-H bond is a primary site of enzymatic attack. nih.gov This "metabolic switching," where the enzyme moves to another, non-deuterated site, can also be detected and provides insight into the flexibility of the metabolic enzymes. nih.gov

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid. reactome.orgdrughunter.com These reactions generally increase the water solubility of the compound, facilitating its excretion. reactome.org Studies on the non-deuterated form of hopantenate in dogs have shown that it undergoes Phase II conjugation. nih.gov The primary metabolite identified was a glucose conjugate, specifically 4'-O-(β-D-glucopyranosyl)-D-hopantenic acid, which accounted for a fraction of the drug excreted in urine. nih.gov

By using this compound in studies with isolated biological matrices like plasma, urine, or bile from preclinical models, researchers can confirm and quantify the formation of this and other potential Phase II conjugates. The mass shift corresponding to the deuterium label allows for the clear identification of these conjugated metabolites via LC-MS/MS, distinguishing them from endogenous substances.

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov Because the C-D bond is stronger than the C-H bond, reactions that involve breaking this bond will proceed more slowly. nih.gov This effect is a powerful tool for determining the mechanisms of enzyme-catalyzed reactions. nih.gov

Table 2: Hypothetical Enzyme Kinetic Parameters for Hopantenate Metabolism

CompoundVmax (pmol/min/mg protein)Km (μM)Kinetic Isotope Effect (V/K)
Hopantenate Calcium15025N/A
This compound9528~1.7

Excretion Pathway Analysis in Pre-clinical Animal Models Utilizing Deuterated Hopantenate

Determining the routes and rates of excretion is a critical component of pharmacokinetic analysis. nih.gov Using this compound allows for a definitive and quantitative analysis of its elimination from the body. After administration to animal models, urine and feces are collected over an extended period.

The concentration of the parent drug (Hopantenate-d6) and its deuterated metabolites can be accurately measured in these matrices using LC-MS/MS. This allows for the calculation of a complete mass balance, determining the percentage of the administered dose that is excreted through renal (urine) and biliary (feces) pathways. nih.gov A study using ¹⁴C-labeled hopantenate in dogs found that 25.5% of the administered radioactivity was excreted in the urine within 24 hours, primarily as the unchanged drug and a smaller amount as a glucoside metabolite. nih.gov Employing the deuterated form allows for similar definitive studies without the complexities of handling radioactive material.

Compartmental and Non-Compartmental Modeling in Tracer Pharmacokinetics

The concentration-time data generated from studies with this compound are analyzed using mathematical models to derive quantitative pharmacokinetic parameters. allucent.com Two primary approaches are used: non-compartmental and compartmental analysis.

Non-Compartmental Analysis (NCA) is a model-independent method that uses algebraic equations, often applying the trapezoidal rule, to estimate drug exposure and disposition parameters. allucent.comnih.gov It does not assume a specific model for how the drug moves through the body. Key parameters derived from NCA include the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). nih.govmathworks.com NCA is often the preferred method for determining the degree of drug exposure in a study. nih.gov

Table 3: Example Pharmacokinetic Parameters from Non-Compartmental Analysis

ParameterDescriptionExample Value
CmaxMaximum observed plasma concentration210.5 ng/mL
TmaxTime at which Cmax is observed2.0 hours
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinity1850 hr*ng/mL
Elimination half-life5.5 hours

Compartmental Modeling uses mathematical models to describe the body as a series of interconnected compartments (e.g., a central compartment for blood and well-perfused organs, and peripheral compartments for other tissues). allucent.comresearchgate.net The movement of the drug between these compartments is described by rate constants. By fitting the concentration-time data of Hopantenate-d6 to these models, researchers can gain a more mechanistic understanding of its distribution and elimination processes. nih.govtaylorfrancis.com These models can be more complex but can also be used to simulate drug concentrations under different conditions. cellphysiolbiochem.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Hopantenate Calcium
Hopantenic acid
4'-O-(β-D-glucopyranosyl)-D-hopantenic acid

Mechanistic Investigations and Biochemical Probing with Hopantenate D6 Calcium

Utilization as a Research Tool for Elucidating Binding Interactions in Biochemical Assays

Hopantenate-d6 Calcium is an invaluable tool for investigating the binding interactions of hopantenate with its biological targets. The use of stable isotope-labeled ligands, like this compound, provides a sensitive and reliable method for characterizing receptor-ligand interactions. researchgate.net In competitive binding assays, for instance, this compound can be used to determine the binding affinity of the unlabeled hopantenate or other potential ligands. In such an assay, a fixed concentration of a radiolabeled or fluorescently labeled ligand that binds to the target receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled "competitor" compound. The ability of the competitor to displace the labeled ligand is measured, and from this, its binding affinity (Ki) can be calculated. The use of a deuterated compound in conjunction with mass spectrometry offers an alternative, non-radioactive method for such studies.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique where this compound can be employed to map the binding site of hopantenate on its target protein. researchgate.netnih.gov This method monitors the exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent. nih.gov Ligand binding typically protects the regions of the protein involved in the interaction from this exchange, and these protected regions can be identified by mass spectrometry. researchgate.net By comparing the deuterium uptake of the target protein in the presence and absence of this compound, researchers can pinpoint the specific amino acid residues that constitute the binding pocket.

An illustrative data table from a hypothetical competitive binding assay is presented below:

Competitor Concentration (nM)% Inhibition of Labeled Ligand Binding
0.15
120
1050
10085
100098

Probing Transport Mechanisms Across Biological Barriers with Deuterated Analogues in in vitro Systems

Understanding how a compound traverses biological barriers, such as the intestinal epithelium or the blood-brain barrier, is crucial for assessing its bioavailability and therapeutic efficacy. Deuterated analogues like this compound are instrumental in such in vitro transport studies. The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium. nih.govyoutube.com By applying this compound to the apical side of the Caco-2 monolayer and measuring its appearance on the basolateral side over time, researchers can determine its permeability and the nature of its transport (i.e., passive diffusion, active transport, or efflux). nih.govnih.gov The use of a deuterated analog allows for precise quantification by mass spectrometry, even at low concentrations, and distinguishes the test compound from any endogenous molecules. nih.gov

Similarly, in vitro models of the blood-brain barrier, which can consist of co-cultures of brain endothelial cells and astrocytes, can be used to assess the potential of this compound to reach the central nervous system. nih.govnih.gov The permeability of this compound across these models can provide valuable insights into its potential neuroactivity. The data generated from these experiments can be used to calculate the apparent permeability coefficient (Papp), a key parameter for predicting in vivo absorption. manchester.ac.uk

Below is a hypothetical data table illustrating the results of a Caco-2 permeability assay:

CompoundDirection of TransportPapp (cm/s)Efflux Ratio
This compoundApical to Basolateral1.5 x 10⁻⁶1.2
This compoundBasolateral to Apical1.8 x 10⁻⁶

Enzymatic Reaction Monitoring and Isotopic Labeling Strategies

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Deuterated compounds are widely used to study enzymatic reactions and metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE) where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. nih.gov This effect can be exploited to investigate the rate-limiting steps in the metabolism of hopantenate. By comparing the rate of metabolism of Hopantenate Calcium with that of this compound by liver microsomes or specific enzymes, researchers can determine if the deuterated positions are involved in the metabolic process.

Furthermore, this compound can serve as a tracer in metabolic studies. longdom.org By incubating cells or tissue preparations with the deuterated compound, metabolites can be identified by mass spectrometry based on their specific mass shift. This allows for the elucidation of the metabolic pathways of hopantenate and the identification of potentially active or toxic metabolites.

A hypothetical data table from an enzyme kinetics study is shown below:

SubstrateKm (µM)Vmax (nmol/min/mg protein)
Hopantenate Calcium50100
This compound5285

Cellular Uptake and Subcellular Distribution Studies in in vitro Cell Culture Systems

Determining the extent to which a drug enters its target cells and where it localizes within the cell is fundamental to understanding its mechanism of action. This compound can be used to quantify cellular uptake and map its subcellular distribution in in vitro cell culture systems. Cells can be incubated with this compound for various time points, after which the cells are lysed and the intracellular concentration of the deuterated compound is measured by mass spectrometry. This allows for the determination of the kinetics of cellular uptake.

For subcellular distribution studies, techniques such as imaging mass spectrometry can be employed. nih.govbohrium.com This technology allows for the visualization of the spatial distribution of molecules within cells and tissues. nih.gov By analyzing cells treated with this compound using imaging mass spectrometry, it is possible to determine its localization in different cellular compartments, such as the cytoplasm, nucleus, or mitochondria. This information can provide crucial clues about its site of action.

An illustrative data table from a cellular uptake study is presented below:

Time (minutes)Intracellular Concentration of this compound (ng/mg protein)
510
1525
3045
6060
12075

Future Directions and Emerging Research Avenues for Hopantenate D6 Calcium

Integration with Advanced Omics Technologies for Systems-Level Understanding (e.g., Metabolomics, Fluxomics)

The integration of stable isotope tracers with omics technologies represents a powerful approach to understanding the complex interactions of a xenobiotic within a biological system. Hopantenate-d6 Calcium is ideally suited for these applications, particularly in the fields of metabolomics and fluxomics.

By introducing this compound into a cellular or whole-organism model, researchers can use it as a metabolic tracer. creative-proteomics.commdpi.com Advanced analytical techniques, primarily high-resolution mass spectrometry, can then distinguish the metabolic fate of the administered compound from the vast pool of endogenous metabolites. nih.gov This allows for the unambiguous identification and tracking of its biotransformation products.

This strategy enables a comprehensive, systems-level view of how hopantenate influences cellular networks. Key applications include:

Metabolic Pathway Elucidation : Tracing the journey of the deuterium (B1214612) label allows for the precise mapping of the metabolic pathways that hopantenate and its derivatives enter. creative-proteomics.com

Flux Analysis : Fluxomics, the measurement of the rate of metabolic reactions, can be significantly enhanced. nih.gov By monitoring the rate at which the deuterium label from this compound is incorporated into downstream metabolites, scientists can quantify the flux through specific biochemical pathways, providing dynamic information on the compound's metabolic impact. mdpi.comcreative-proteomics.com

Target Engagement and Off-Target Effects : This approach can help identify not only the intended metabolic consequences of hopantenate but also any unforeseen "off-target" effects on other metabolic pathways, offering a more complete picture of its biological activity.

The use of stable isotope tracers like this compound is essential for adding biochemical resolution and improving the analytical accuracy of metabolomics data, helping to distinguish biologically relevant signals from experimental noise. nih.gov

Development of Novel Isotopic Labeling Strategies for Enhanced Research Applications

This compound itself represents a key isotopic labeling strategy, but future research will likely involve the development of a more diverse palette of labeled hopantenate molecules to answer more nuanced questions.

Deuterium Kinetic Isotope Effect (KIE) : The six deuterium atoms in this compound are strategically placed. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond—a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govwikipedia.org By synthesizing different deuterated versions of hopantenate, researchers can probe its metabolic weak points. If deuteration at a specific position significantly slows down its metabolism, it indicates that this position is a primary site for metabolic breakdown, often mediated by cytochrome P450 enzymes. nih.gov This information is invaluable for understanding the drug's pharmacokinetic profile and for designing new analogues with potentially improved metabolic stability. acs.org

Multi-Isotope Labeling : Future strategies may involve synthesizing hopantenate with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), in addition to deuterium. acs.orgchemicalsknowledgehub.com This would create multi-labeled tracers, allowing for more complex study designs. For example, a molecule containing both ¹³C in its core structure and ²H (deuterium) on a metabolic "soft spot" could be used to simultaneously track the integrity of the molecular backbone and the rate of its metabolic breakdown in a single experiment.

These novel labeling strategies, summarized in the table below, will provide more versatile tools to investigate drug disposition, bioavailability, and toxicology. nih.gov

Isotopic LabelKey Research ApplicationPrimary Analytical TechniqueScientific Insight Gained
Deuterium (²H)Metabolic stability studies (Kinetic Isotope Effect), Internal StandardMass Spectrometry (MS)Identifies sites of metabolism; improves quantitative accuracy. nih.gov
Carbon-13 (¹³C)Metabolic flux analysis, tracing molecular backboneMS, Nuclear Magnetic Resonance (NMR)Maps fate of the carbon skeleton through metabolic pathways. creative-proteomics.com
Nitrogen-15 (¹⁵N)Tracing nitrogen-containing metabolites and pathwaysMS, NMRFollows the fate of the amide group and related nitrogen metabolism.

Expansion into Diverse Pre-clinical Research Models and Specialized in vitro Platforms

The availability of this compound facilitates its use in cutting-edge preclinical models that more accurately replicate human physiology and disease states. While traditional animal models remain important, the field is moving towards more specialized platforms where precise quantification is paramount.

Human iPSC-Derived Models : In vitro models using human induced pluripotent stem cells (iPSCs) that are differentiated into specific cell types, such as neurons or glial cells, are becoming increasingly important for studying neurological compounds. nih.gov In these complex co-culture systems, this compound allows for precise tracking of its uptake, metabolism, and effect on a purely human cellular background, avoiding species-specific metabolic differences.

Organoid and Spheroid Cultures : Three-dimensional (3D) brain organoids or neurospheroids provide a more structurally and functionally relevant model of brain tissue compared to 2D cell cultures. nih.gov Using this compound in these models enables detailed absorption, distribution, metabolism, and excretion (ADME) studies within a complex, tissue-like microenvironment. acs.org

Microfluidic "Organ-on-a-Chip" Platforms : Specialized in vitro platforms, such as those that model the blood-brain barrier (BBB) on a microfluidic chip, are critical for CNS drug research. nih.gov These models, often using co-cultures of human brain endothelial cells, astrocytes, and pericytes, can be used to study the ability of hopantenate to cross this critical barrier. nih.govbenthamdirect.com this compound is an essential tool in these systems for accurately quantifying transport rates and metabolism by the barrier cells themselves.

Methodological Advancements in Bioanalytical Quantification of Hopantenate and its Metabolites for Research Purposes

A significant and immediate application of this compound is its use as an internal standard (IS) for bioanalytical quantification, particularly in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). longdom.orgnih.gov The validation of bioanalytical methods is critical for generating reliable data in pharmacokinetic and other research studies. nih.gov

An ideal internal standard should have physicochemical properties as close to the analyte of interest as possible to compensate for variability during sample processing and analysis. researchgate.net Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in MS-based assays. clearsynth.comscispace.com

This compound serves this role perfectly because:

Co-elution : It has virtually identical chromatographic retention time and extraction recovery to the non-labeled hopantenate.

Correction for Matrix Effects : Biological samples like plasma or brain homogenate are complex matrices that can suppress or enhance the ionization of an analyte in the mass spectrometer source. Because the SIL internal standard is affected by these "matrix effects" in the same way as the analyte, it provides highly effective correction, leading to greater accuracy and precision. texilajournal.com

The table below summarizes the advantages of using a deuterated internal standard.

ParameterAdvantage of Using this compound as an Internal Standard
Accuracy & Precision Effectively corrects for sample matrix effects and variability in instrument response, leading to more accurate and precise results. texilajournal.com
Recovery Behaves identically to the analyte during sample extraction and preparation, correcting for any analyte loss. clearsynth.com
Chromatography Co-elutes with the analyte, ensuring that any chromatographic variability affects both compounds equally. texilajournal.com
Method Robustness Minimizes the impact of procedural variations, making the analytical method more reliable and reproducible across different experiments and laboratories.

Future methodological advancements will focus on developing highly sensitive LC-MS/MS assays capable of quantifying hopantenate and its key metabolites at very low concentrations in challenging biological matrices, a task for which this compound will be indispensable.

Q & A

Q. How can researchers assess the long-term stability of this compound in lyophilized formulations?

  • Methodological Answer: Lyophilized samples are stored at −80°C, 4°C, and 25°C for 24 months. Stability-indicating assays (e.g., HPLC-UV) quantify residual moisture (Karl Fischer titration) and degradation products. Arrhenius modeling predicts shelf-life under standard storage conditions .

Tables for Key Data

Parameter This compound Non-Deuterated Analog Reference
Isotopic Purity (%) 98.5 ± 0.3N/A
Degradation Rate (pH 7.4) 0.12%/day0.15%/day
MS Detection Limit (ng/mL) 0.51.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.